![molecular formula C7H5N5 B1319057 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile CAS No. 211096-53-6](/img/structure/B1319057.png)

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

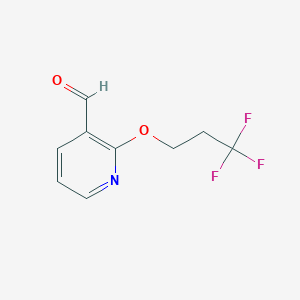

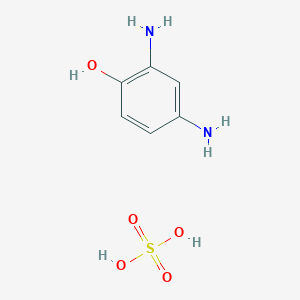

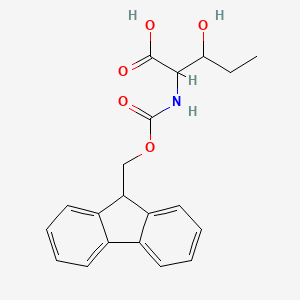

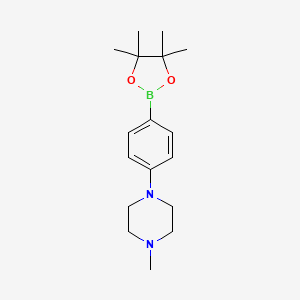

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 . It is used for research purposes .

Synthesis Analysis

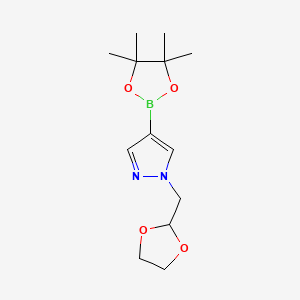

The synthesis of 1,2,3-triazole hybrids, which includes 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a broader class of reactions known as click chemistry .Molecular Structure Analysis

The molecular structure of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is characterized by a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring, a key component of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make it a valuable component in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile include a molecular weight of 159.15 and it should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is involved in chemical syntheses that yield various derivatives with potential applications. For instance, Albert (1973) reported the synthesis of 4-Amino-1-(and 2-)methyl-1,2,3-triazole-5-carbonitrile through acidic hydrolysis, exploring its properties and derivatives for potential applications in chemistry (Albert, 1973).

Antimicrobial and Antifungal Activities

- The compound has been used in the synthesis of novel derivatives with significant antimicrobial and antifungal activities. Thanh et al. (2019) synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates using 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, demonstrating their efficacy against various bacteria and fungi (Thanh et al., 2019).

Spectroscopic and Photophysical Studies

- Singh et al. (2017) conducted a study on a new fluorescent derivative of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, investigating its structural, spectroscopic, and photophysical properties. This research highlights the potential of such compounds in developing new materials with unique optical properties (Singh et al., 2017).

Applications in High-Energy Materials

- Snyder et al. (2017) explored the use of a triazolotriazine carbonitrile, related to 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, for developing insensitive high explosives. This research suggests potential applications in the field of energetic materials (Snyder et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

7-amino-2H-benzotriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPRRXEPMGITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C(=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593165 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile | |

CAS RN |

211096-53-6 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.